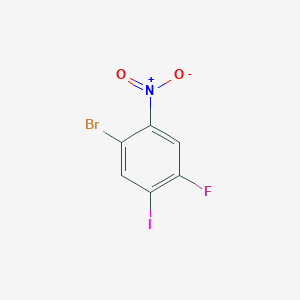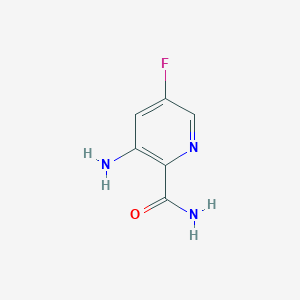
3-Amino-5-fluoropicolinamide
Overview
Description
3-Amino-5-fluoropicolinamide is a chemical compound with the molecular formula C6H6FN3O and a molecular weight of 155.13 . It is also known as MK-8931, a selective and potent Beta-sectetase 1 inhibitor .
Synthesis Analysis
While specific synthesis methods for 3-Amino-5-fluoropicolinamide were not found, similar compounds have been synthesized through various approaches including diazotisation and oximation reactions . Other methods include Curtius and Hofmann rearrangements, hydrogenation of 3-aminopyridine or the cyclisation of α-amino acids .Molecular Structure Analysis
The molecular structure of 3-Amino-5-fluoropicolinamide consists of a picolinamide core with an amino group at the 3-position and a fluorine atom at the 5-position .Physical And Chemical Properties Analysis
Amino acids, which are structurally similar to 3-Amino-5-fluoropicolinamide, are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Scientific Research Applications
Radiotracer for PET Imaging in Parkinson Disease
- The compound N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide ((18)F-P3BZA) has been identified as a potential positron emission tomography (PET) radiotracer. It targets transplanted porcine retinal pigment epithelial (pRPE) cells in the striatum, offering potential for monitoring cellular therapy in Parkinson's disease. This approach could clarify results in clinical trials and has high translational potential (Kiessling, 2014).
Antifungal Activity of Derivatives
- Derivatives synthesized from 6-Fluoro-4-quinazolinol, prepared through cyclization of 2-amino-5-fluorobenzoic acid, have shown significant antifungal activities. Specifically, compounds 3a, 3g, and 3h demonstrate high inhibitory effects on fungal growth, with mechanisms of action including increased cell membrane permeability and effects on mycelial reducing sugar content (Xu et al., 2007).
Melanin-Targeted PET Imaging
- The compound N-(2-(diethylamino)-ethyl)-18F-5-fluoropicolinamide (18F-P3BZA) is a melanin-targeted PET probe, displaying high binding selectivity and affinity in melanoma. It has been used in PET/CT imaging in melanoma patients, showing promise in delineating tumors and potential metastases (Ma et al., 2018).
Synthesis of Novel Antitumor Compounds
- The synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has shown potential in inhibiting the proliferation of certain cancer cell lines, indicating its possible role as an antitumor agent (Hao et al., 2017).
Fluoropicolinate Herbicides Synthesis
- A modified cascade cyclization of fluoroalkyl alkynylimines with primary amines has enabled the synthesis of 4-amino-5-fluoropicolinates. This approach provided access to picolinic acids with different substituents, which are of interest as potential herbicides (Johnson et al., 2015).
Ultrasensitive Detection of Malignant Melanoma
- The PET imaging probe N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2) has demonstrated exceptional performance in detecting primary and metastatic melanomas. It offers significant advantages in tumor-to-background contrast and rapid background clearance, making it a promising tool for early diagnosis of melanoma (Pyo et al., 2020).
Synthesis of BACE1 Inhibitor for Alzheimer’s
- The compound NB-360, containing a 5-amino-1,4-oxazine headgroup, has been synthesized as a potent, selective, and efficacious β-Secretase (BACE1) inhibitor. It shows potential for reducing Aβ levels in various animal models, indicating its relevance in Alzheimer's disease research (Rueeger et al., 2021).
Fluorescence Probe in Solvent Mixtures
- 3-Aminoquinoline has been used as a fluorescent probe for studying solvation in binary solvent mixtures. Its fluorescence intensity and lifetime vary with the concentration of ethanol in the solvent mixture, providing insights into the dynamics of preferential solvation (Das et al., 2022).
Safety and Hazards
properties
IUPAC Name |
3-amino-5-fluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECSOQRVIVUAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



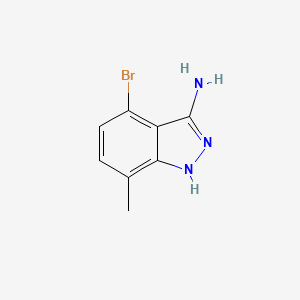
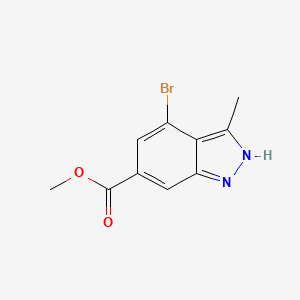
![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)
![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)
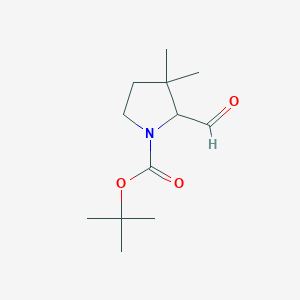
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
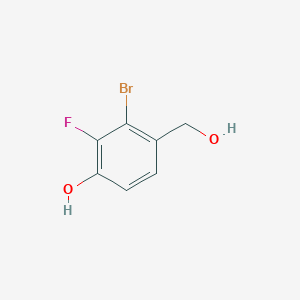
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)

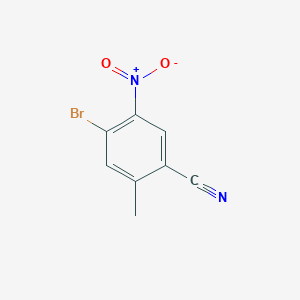
![4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1381757.png)
